

A Researcher's Guide to Accessing Core Electron Microscopy Services

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This in-depth technical guide provides academic researchers, scientists, and drug development professionals with a comprehensive overview of the services, protocols, and instrumentation available at a typical university electron microscopy (EM) core facility. Understanding these resources is the first step toward leveraging the power of electron microscopy to advance your research.

Overview of Electron Microscopy Services

Electron microscopy core facilities offer a suite of services and instrumentation to enable the high-resolution imaging of a wide variety of biological and materials science samples.^{[1][2]} These facilities provide access to state-of-the-art equipment that would otherwise be prohibitively expensive for individual labs to purchase and maintain. Expert staff are available to provide training, consultation, and technical assistance at all stages of a project, from experimental design to data interpretation.^{[2][3]}

Services can be broadly categorized into the following areas:

- **Consultation and Training:** Initial consultations are often required for new projects to determine the most appropriate imaging strategy.^[4] Many facilities also offer training for independent operation of the microscopes and ancillary equipment.^{[1][4]}
- **Sample Preparation:** Proper sample preparation is critical for obtaining high-quality EM data.^[5] Core facilities offer a range of sample preparation services, from chemical fixation and embedding for conventional EM to vitrification for cryo-EM.^{[3][6]}

- Microscope Operation and Data Acquisition: Users can opt for full-service imaging, where a staff member operates the microscope and acquires the data, or they can be trained to use the instruments independently.^[1]
- Data Analysis and Visualization: Some facilities provide access to specialized software and workstations for the processing and analysis of EM data.

Instrumentation and Capabilities

A well-equipped electron microscopy core will house a variety of instruments to suit different research needs. The primary types of electron microscopes and their applications are summarized below.

Instrument Type	Abbreviation	Primary Applications	Resolution
Transmission Electron Microscope	TEM	High-resolution imaging of the internal structure of thin samples (e.g., cells, organelles, viruses, nanoparticles).[7]	Atomic to near-atomic
Scanning Electron Microscope	SEM	Imaging the surface topography of bulk samples (e.g., tissues, materials, insects).[8]	Nanometer scale
Cryo-Electron Microscope	Cryo-EM	High-resolution 3D structure determination of biological macromolecules in a near-native, frozen-hydrated state.[9]	Near-atomic to atomic
Focused Ion Beam SEM	FIB-SEM	3D reconstruction of sample volumes through serial "slice-and-view" imaging; site-specific sample thinning for TEM.	Nanometer scale

Fee Structure for Academic Users

Pricing for electron microscopy services varies between institutions, but most follow a fee-for-service model.[4][10] Rates are typically tiered for internal academic users, external academic users, and commercial clients, with external academic rates being higher than internal rates. [11][12] The following tables provide representative pricing for common services.

Table 1: Hourly Instrument Rates for Academic Users

Instrument	Assisted Use (per hour)	Unassisted Use (per hour)
Transmission Electron Microscope (TEM)	\$99.75[4]	\$68.74[4]
Scanning Electron Microscope (SEM)	\$137[12]	\$57[12]
Cryo-Electron Microscope (Screening)	\$115.50[4]	\$63.00[4]
Cryo-Electron Microscope (Data Collection)	\$630 (per day)[4]	\$525 (per day)[4]

Table 2: Sample Preparation and Other Service Fees

Service	Unit	Price
TEM Sample Processing & Embedding	1-10 specimens	\$320.25[4]
Ultramicrotomy	Per block	\$57.75 - \$94.50[4]
Negative Staining	Per sample	\$52.50[4]
Cryo-EM Sample Preparation (Vitrobot)	Per use	\$52.50[4]
Sputter Coating (for SEM)	Per run	No cost at some facilities[10]
Critical Point Drying (for SEM)	Per run	No cost at some facilities[10]
Staff Technical Support/Consultation	Per hour	\$105.00[4]
Training	Per session	\$500.00[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for common electron microscopy techniques.

Sample Preparation for Scanning Electron Microscopy (SEM) of Biological Samples

This protocol is designed to preserve the surface morphology of biological specimens for SEM imaging.^[5]

- **Primary Fixation:** Tissues are fixed for 1-2 hours at room temperature (or overnight at 4°C) in a solution of 2.5% glutaraldehyde and 2.5% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4).^[13] This step cross-links proteins, stabilizing the cellular structure.^[5]
- **Rinsing:** Samples are rinsed three times for 10 minutes each in 0.1 M sodium cacodylate buffer to remove excess fixative.^[13]
- **Secondary Fixation:** Samples are post-fixed for 1-2 hours in 1% osmium tetroxide in water.^[13] This step fixes lipids and increases sample conductivity.^[5]
- **Rinsing:** Samples are rinsed three times for 5 minutes each in distilled water.^[13]
- **Dehydration:** The specimen is dehydrated through a graded series of ethanol or acetone solutions (e.g., 50%, 70%, 90%, 100%, 100%, 100%) for 10-15 minutes at each step to remove water.^{[5][7]}
- **Drying:** To prevent artifacts from surface tension during air drying, the solvent is removed using either critical point drying or chemical drying with a reagent like hexamethyldisilazane (HMDS).^{[5][14]}
- **Mounting:** The dried sample is mounted onto an SEM stub using conductive adhesive, such as carbon tape or silver paint.^[15]
- **Coating:** A thin layer of conductive material, typically gold or gold-palladium, is deposited onto the sample surface using a sputter coater.^{[5][15]} This coating prevents the buildup of charge from the electron beam.^[5]

Sample Preparation for Transmission Electron Microscopy (TEM) of Cultured Cells

This protocol outlines the steps for embedding and sectioning cultured cells for ultrastructural analysis by TEM.

- Fixation: Cells are fixed in 2.5% glutaraldehyde in 0.1 M sodium phosphate buffer (pH 7.4) for at least 2 hours at room temperature.[\[7\]](#)
- Rinsing: Wash the cells three times in 0.1 M sodium phosphate buffer.[\[7\]](#)
- Secondary Fixation: Fix in 1% osmium tetroxide in 0.1 M sodium phosphate buffer for 2 hours.[\[7\]](#)
- Rinsing: Rinse in 0.1 M sodium phosphate buffer and then wash in distilled water for 10 minutes.[\[7\]](#)
- En Bloc Staining (Optional): Incubate in 1% uranyl acetate in water for 1 hour to enhance contrast.[\[6\]](#)
- Dehydration: Dehydrate the samples in a graded series of ethanol (e.g., 50%, 70%, 90%, 100%, 100%) for 10 minutes each.
- Infiltration: Infiltrate the dehydrated cells with a mixture of resin and ethanol, gradually increasing the resin concentration. Finally, infiltrate with 100% resin.
- Embedding and Polymerization: Place the cells in a mold with fresh resin and polymerize in an oven at 60°C for 48 hours.
- Sectioning: The hardened resin block is trimmed, and ultrathin sections (60-80 nm) are cut using an ultramicrotome.
- Staining: The sections are collected on a TEM grid and post-stained with solutions of uranyl acetate and lead citrate to further enhance contrast.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation: Vitrification

Vitrification is the process of rapidly freezing a sample to prevent the formation of ice crystals, which would damage the specimen.[\[16\]](#)

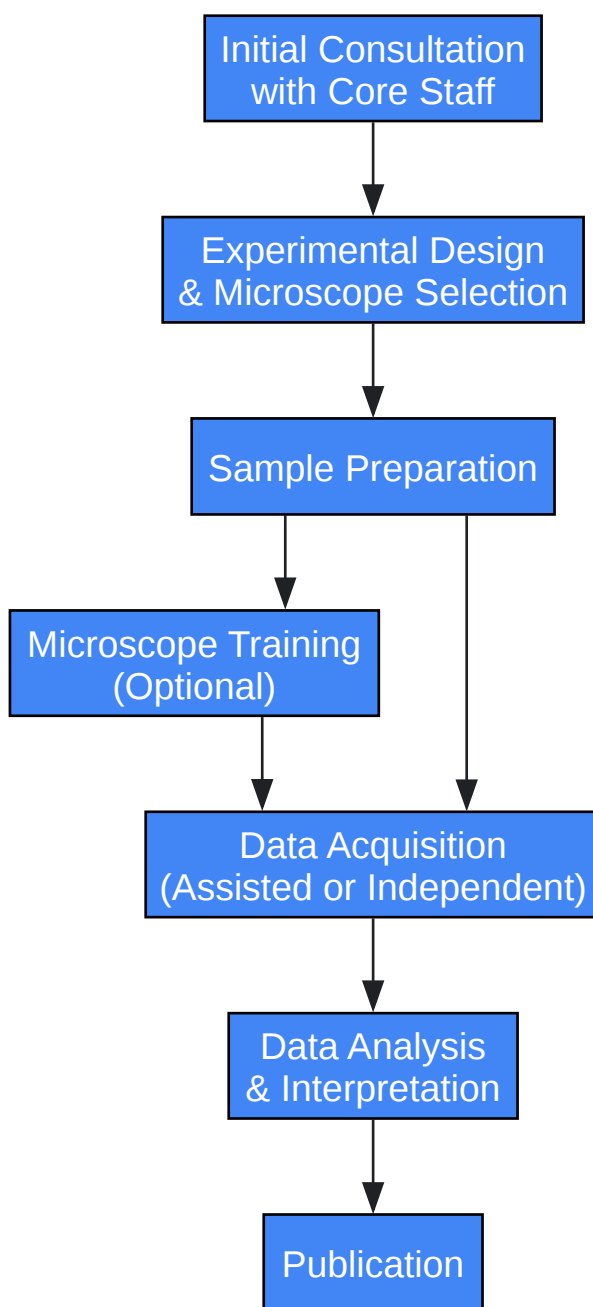
- **Grid Preparation:** A small volume (3-4 μ L) of the purified protein sample is applied to a glow-discharged EM grid.[\[16\]](#)[\[17\]](#)
- **Blotting:** Excess liquid is blotted away with filter paper, leaving a thin film of the sample suspended in the holes of the grid support film.[\[16\]](#)
- **Plunging:** The grid is rapidly plunged into a cryogen, typically liquid ethane, which is cooled by liquid nitrogen.[\[16\]](#) This rapid freezing vitrifies the sample, preserving it in a near-native, glass-like state.[\[16\]](#)
- **Storage:** The vitrified grids are stored in liquid nitrogen until they are ready to be imaged.

Workflows and Logical Relationships

Visualizing the workflow of a typical electron microscopy project can help researchers plan their experiments and understand the process from start to finish.

General Project Workflow

The following diagram illustrates the typical progression of a project within an electron microscopy core facility.

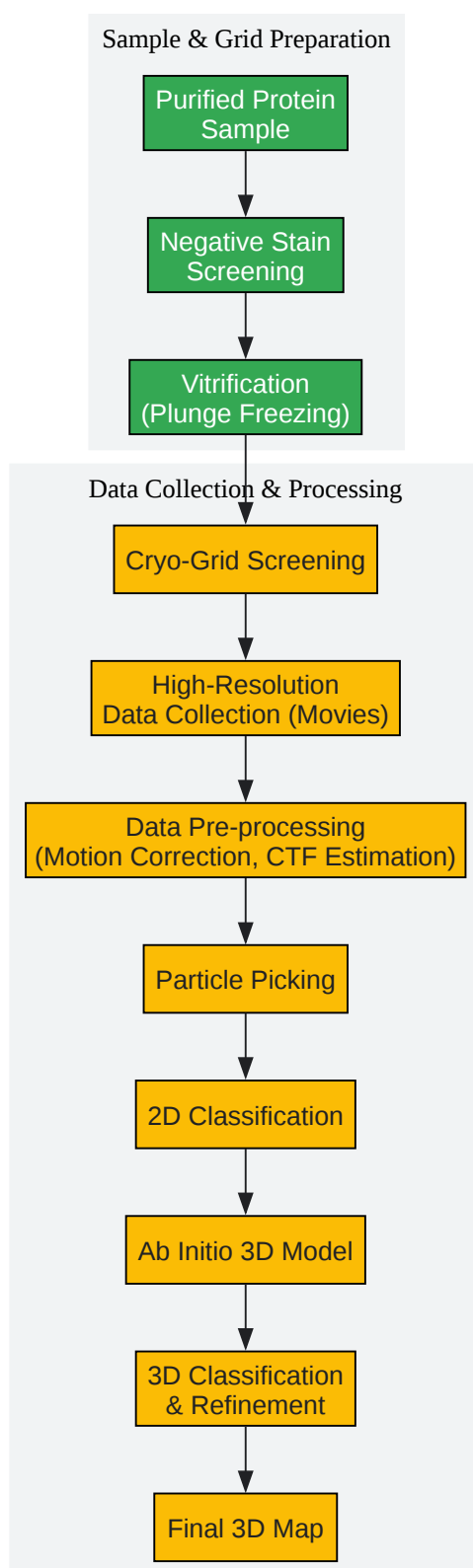


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General project workflow in the EM core facility.

Cryo-EM Single Particle Analysis Workflow

The workflow for determining the 3D structure of a macromolecule using single-particle cryo-EM is a multi-step process.^[18]



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Workflow for single-particle cryo-electron microscopy.

This guide provides a foundational understanding of the services and procedures involved in utilizing an academic electron microscopy core. For specific project needs and the most current information on services and pricing, researchers are encouraged to directly contact the staff of their local facility.

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